6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
Overview
Description
6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ringThe presence of the trifluoromethyl group imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes
Mode of Action
It’s worth noting that trifluoromethyl groups in other compounds have been found to be potent uncouplers of oxidative phosphorylation in mitochondria and also have high reactivity with thiols . This suggests that the trifluoromethyl group in 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
The compound’s trifluoromethyl group might induce changes at the molecular level, potentially affecting cell signaling, enzyme activity, or receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the phenyl ring followed by the formation of the pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary amines .
Scientific Research Applications
6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with the trifluoromethyl group attached to the pyridine ring instead of the phenyl ring.
4-[4-(Trifluoromethyl)phenyl]pyridine: Lacks the amine group present in 6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group and the amine group, which imparts distinct electronic and steric properties. These properties make it particularly useful in the design of molecules with specific biological activities and chemical reactivity .
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(16)7-17-11/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHRVLAAKDFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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